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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzaldehyde

Cat. No.: B1606718 Get Quote

An In-depth Technical Guide to 2-Amino-5-nitrobenzaldehyde: Synthesis, Characterization,

and Applications

Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-nitrobenzaldehyde, a

pivotal chemical intermediate in the synthesis of diverse heterocyclic compounds and

pharmaceutical agents. The document details its physicochemical properties, outlines robust

synthetic protocols, and describes methods for its spectroscopic characterization. A significant

focus is placed on its application as a precursor in the Friedländer synthesis of quinolines, a

structural motif of high importance in medicinal chemistry. This guide is intended for

researchers, chemists, and professionals in drug development, offering both foundational

knowledge and practical, field-proven insights into the handling and utilization of this versatile

building block.

Introduction and Historical Context
2-Amino-5-nitrobenzaldehyde is a substituted aromatic aldehyde whose value is derived from

its bifunctional nature. The presence of a nucleophilic amino group and an electrophilic

aldehyde function on the same aromatic ring, ortho to each other, makes it an ideal precursor

for a variety of cyclocondensation reactions. The electron-withdrawing nitro group further

modulates the reactivity of the aromatic ring and provides a synthetic handle for subsequent

chemical transformations, such as reduction to an additional amino group.
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While the specific discovery of 2-Amino-5-nitrobenzaldehyde is not prominently documented,

its utility is intrinsically linked to the development of synthetic methodologies for heterocyclic

chemistry in the late 19th century. The most notable of these is the Friedländer synthesis, first

described by German chemist Paul Friedländer in 1882.[1][2] This reaction, involving the

condensation of a 2-aminobenzaldehyde with a ketone, became a cornerstone for the

synthesis of quinoline derivatives.[2] The limited availability of substituted 2-

aminobenzaldehydes historically posed a challenge, leading to the development of methods to

generate these crucial precursors in situ, often from more accessible nitro-substituted analogs.

[1][3][4] This has made compounds like 2-Amino-5-nitrobenzaldehyde indispensable in

modern organic synthesis and drug discovery.

Physicochemical and Safety Data
A thorough understanding of the compound's properties is essential for its safe handling and

effective use in experimental setups.

Physical and Chemical Properties
The properties of 2-Amino-5-nitrobenzaldehyde are summarized in the table below.
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Property Value Source/Comment

CAS Number 56008-61-8 [5]

Molecular Formula C₇H₆N₂O₃ Derived from structure

Molecular Weight 166.14 g/mol Derived from formula

Appearance
Yellow to orange crystalline

solid

Typical for nitro-aromatic

amines

Melting Point

Not widely reported; expected

to be a solid at room

temperature.

Related compounds melt

>100°C

Solubility

Sparingly soluble in water;

soluble in organic solvents like

ethanol, acetone, DMSO, and

DMF.

General property of similar

organic compounds

Purity
Commercially available up to

98%
[6]

Safety, Handling, and Storage
2-Amino-5-nitrobenzaldehyde, like many nitroaromatic compounds, should be handled with

care. The following safety information is based on data for structurally related chemicals.
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Hazard Category Description Precautionary Measures

Acute Toxicity

Harmful if swallowed. May

cause skin, eye, and

respiratory irritation.[7]

Wash hands thoroughly after

handling. Do not eat, drink, or

smoke when using. Wear

protective gloves, clothing, and

eye/face protection. Use only

in a well-ventilated area or

fume hood.[8][9]

First Aid

Ingestion: Call a POISON

CENTER or doctor if you feel

unwell. Skin Contact: Wash

with plenty of soap and water.

Eye Contact: Rinse cautiously

with water for several minutes.

Inhalation: Move person to

fresh air.[8]

Seek medical attention if

irritation persists.

Storage

Store in a cool, dry, well-

ventilated place. Keep

container tightly closed and

away from heat or ignition

sources.[8]

Disposal

Dispose of contents/container

to an approved waste disposal

plant.[8]

Synthesis and Manufacturing
The primary challenge in synthesizing 2-Amino-5-nitrobenzaldehyde lies in the selective

introduction and manipulation of three different functional groups on the benzene ring. Modern

synthetic strategies often rely on the reduction of a dinitro precursor, which is generally more

accessible.

Domino Reduction from 2,4-Dinitrotoluene
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This approach is a robust and industrially scalable method that generates the target amine

from a readily available starting material. The causality behind this choice is twofold: 2,4-

dinitrotoluene is an inexpensive commodity chemical, and the selective reduction of one nitro

group while oxidizing the methyl group can be achieved in a controlled, one-pot fashion. A

related approach involves the selective reduction of 2,4-dinitrobenzaldehyde.

The workflow involves two key transformations:

Selective Reduction: The nitro group at the 2-position is sterically hindered and electronically

deactivated by the adjacent aldehyde (or methyl group), making the nitro group at the 4-

position (which becomes the 5-position in the final product) more susceptible to reduction.

However, in practice, selective reduction is often achieved using specific reagents like

sodium polysulfide.

Oxidation (if starting from toluene): The methyl group of 2,4-dinitrotoluene must be oxidized

to an aldehyde. This is often done prior to reduction.

A more direct and common laboratory approach is the selective reduction of 2,4-

dinitrobenzaldehyde.

Experimental Protocol: Selective Reduction of 2,4-
Dinitrobenzaldehyde
This protocol describes the synthesis via selective reduction using sodium polysulfide, a

method known for its chemoselectivity in reducing one nitro group in the presence of another.

Materials:

2,4-Dinitrobenzaldehyde

Sodium sulfide nonahydrate (Na₂S·9H₂O)

Sulfur powder

Ethanol

Water
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Hydrochloric acid (HCl)

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

Preparation of Sodium Polysulfide Solution: In a round-bottom flask, dissolve sodium sulfide

nonahydrate (1.2 equivalents) and sulfur powder (1.1 equivalents) in a 1:1 mixture of ethanol

and water. Heat the mixture gently with stirring until all solids dissolve, forming a dark

reddish-brown solution of sodium polysulfide (Na₂Sₓ).

Reaction Setup: In a separate three-necked flask equipped with a reflux condenser and a

dropping funnel, dissolve 2,4-dinitrobenzaldehyde (1.0 equivalent) in ethanol. Heat the

solution to a gentle reflux (approximately 70-75°C).

Addition of Reducing Agent: Add the prepared sodium polysulfide solution dropwise to the

refluxing solution of 2,4-dinitrobenzaldehyde over 1-2 hours. The color of the reaction

mixture will change significantly.

Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 2-3

hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Work-up and Isolation:

Cool the reaction mixture to room temperature and filter to remove any precipitated sulfur.

Reduce the volume of the filtrate under reduced pressure to remove most of the ethanol.

Carefully acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of

~6-7. The product will precipitate as a solid.

Collect the solid product by vacuum filtration using a Buchner funnel.

Wash the collected solid with cold water to remove inorganic salts.

Purification: Dry the crude product in a desiccator. If necessary, further purify by

recrystallization from an ethanol/water mixture to yield 2-Amino-5-nitrobenzaldehyde as a
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yellow-orange solid.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-Amino-5-nitrobenzaldehyde.

Spectroscopic Analysis and Characterization
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Confirming the structure and purity of the synthesized 2-Amino-5-nitrobenzaldehyde is

critical. The following data are representative of what is expected from standard analytical

techniques.

Technique Expected Observations

¹H NMR (400 MHz, DMSO-d₆)

δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-

CHO).δ ~8.0-8.2 ppm (d, 1H): Aromatic proton

ortho to the nitro group.δ ~7.8-8.0 ppm (dd, 1H):

Aromatic proton between the nitro and amino

groups.δ ~7.5-7.7 ppm (br s, 2H): Amine

protons (-NH₂).δ ~6.8-7.0 ppm (d, 1H): Aromatic

proton ortho to the amino group.

¹³C NMR (100 MHz, DMSO-d₆)

δ ~190 ppm: Aldehyde carbonyl carbon.δ ~150-

155 ppm: Aromatic carbon attached to the

amino group.δ ~140-145 ppm: Aromatic carbon

attached to the nitro group.δ ~125-135 ppm:

Aromatic carbons.δ ~115-120 ppm: Aromatic

carbon attached to the aldehyde group.

FTIR (ATR, cm⁻¹)

3400-3200 cm⁻¹: N-H stretching (primary

amine).2850-2750 cm⁻¹: C-H stretching of the

aldehyde.1700-1680 cm⁻¹: C=O stretching of

the aldehyde.1550-1475 cm⁻¹ & 1350-1300

cm⁻¹: Asymmetric and symmetric N-O stretching

of the nitro group.

Mass Spectrometry (EI)
m/z 166: [M]⁺ (Molecular Ion).m/z 136: [M -

NO]⁺.m/z 120: [M - NO₂]⁺.

Key Reactions and Applications
The synthetic utility of 2-Amino-5-nitrobenzaldehyde is primarily demonstrated in the

construction of heterocyclic systems.

The Friedländer Synthesis of Quinolines
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This is the most significant application, providing an efficient route to highly substituted

quinolines. The reaction proceeds via an acid- or base-catalyzed condensation between the 2-
amino-5-nitrobenzaldehyde and a compound containing an α-methylene ketone, followed by

a cyclodehydration.[1][3]

The quinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast

number of pharmaceuticals with activities including antimalarial, anticancer, antibacterial, and

anti-inflammatory properties.[10] The use of 2-Amino-5-nitrobenzaldehyde allows for the

introduction of a nitro group onto the quinoline core, which can be further functionalized.

Experimental Protocol: Synthesis of 6-Nitro-2-
methylquinoline
Materials:

2-Amino-5-nitrobenzaldehyde

Acetone (serves as both reactant and solvent)

Potassium hydroxide (KOH) or another suitable base

Ethanol

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-5-nitrobenzaldehyde (1.0

equivalent) in a mixture of acetone and ethanol.

Base Addition: Add a catalytic amount of potassium hydroxide (e.g., 0.1-0.2 equivalents) to

the solution.

Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C). The reaction

is typically complete within a few hours. Monitor by TLC.

Isolation:

Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid).
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Remove the solvent under reduced pressure.

The resulting crude solid can be purified by recrystallization from ethanol to yield the

desired 6-Nitro-2-methylquinoline.

Friedländer Synthesis Mechanism Diagram

2-Amino-5-nitrobenzaldehyde
+ Acetone

Aldol Condensation
(Base-catalyzed)

Unsaturated Carbonyl Intermediate

Intramolecular Cyclization
(Amine attacks carbonyl)

Cyclized Intermediate

Dehydration
(Loss of H₂O)

6-Nitro-2-methylquinoline
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Caption: Mechanism of the Friedländer synthesis of a nitro-quinoline.
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Conclusion and Future Outlook
2-Amino-5-nitrobenzaldehyde stands as a testament to the enabling power of versatile

chemical intermediates. Its value extends far beyond its simple structure, providing a reliable

and efficient entry point into the synthesis of complex, functionalized quinoline derivatives. The

continued importance of the quinoline scaffold in drug discovery ensures that this building block

will remain highly relevant. Future research may focus on developing greener synthetic routes

to 2-Amino-5-nitrobenzaldehyde and expanding its use in the synthesis of novel polycyclic

and heterocyclic systems for applications in materials science and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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